![molecular formula C25H23BrClN3O3 B2833303 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 397274-65-6](/img/structure/B2833303.png)
5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the bromophenyl and quinolinyl groups, and the final formation of the oxopentanoic acid moiety. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a suitable halide precursor.
Introduction of the Quinolinyl Group: This can be done through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Formation of the Oxopentanoic Acid Moiety: This final step may involve the oxidation of a suitable precursor using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl and pyrazole rings, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromophenyl group using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of quinolinone derivatives
Reduction: Formation of phenyl derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[5-(4-Chlorophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- 5-[5-(4-Fluorophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- 5-[5-(4-Methylphenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Uniqueness
The uniqueness of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Biological Activity
5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by a unique structural arrangement that includes a pyrazole ring and various substituents such as a bromophenyl group and a chloroquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is C19H18BrClN2O3, with a molecular weight of approximately 494.18 g/mol. The presence of multiple functional groups suggests that it may interact with various biological targets, which is critical for understanding its mechanism of action and therapeutic potential.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- In vitro studies have shown that derivatives of pyrazole compounds, including this one, can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- Research has suggested that pyrazole-based compounds may possess anticancer activity. A study on related pyrazolone derivatives indicated potential cytotoxic effects against various cancer cell lines . The unique combination of the pyrazole and quinoline structures may create synergistic effects that enhance their anticancer properties.
- Enzyme Inhibition :
The mechanism by which this compound exerts its biological effects is still under investigation. However, its interactions with various biological targets are essential for elucidating its pharmacological profile.
Data Table: Comparison of Biological Activities
Case Study 1: Antibacterial Activity
In a comparative study, derivatives similar to 5-[3-(4-bromophenyl)-... were tested for their antibacterial efficacy using the agar disc diffusion method. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting strong antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of pyrazolone derivatives on lymphoma cell lines. The results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
Properties
IUPAC Name |
5-[5-(4-bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrClN3O3/c1-15-4-2-5-17-12-18(25(27)28-24(15)17)13-20-14-21(16-8-10-19(26)11-9-16)29-30(20)22(31)6-3-7-23(32)33/h2,4-5,8-12,20H,3,6-7,13-14H2,1H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOMCRTCKRYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.